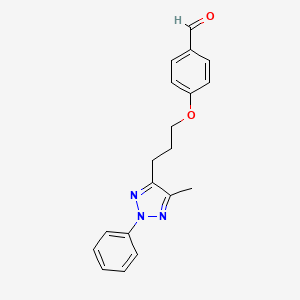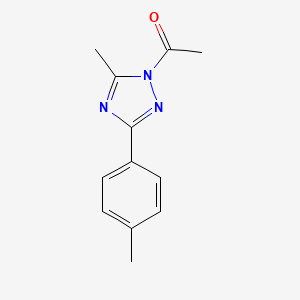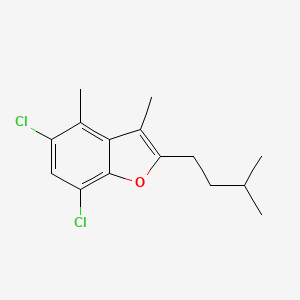
5,7-Dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran: is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, an isopentyl group at position 2, and two methyl groups at positions 3 and 4 on the benzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by cyclization to form the benzofuran core. The introduction of chlorine atoms can be achieved through chlorination reactions using reagents like thionyl chloride or sulfuryl chloride under controlled conditions. The isopentyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学研究应用
Chemistry: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of chlorinated benzofurans on cellular processes. It may serve as a model compound for investigating the biological activity of related structures.
Medicine: The compound’s structural features make it a candidate for drug development. It can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism of action of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran depends on its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
- 5,7-Dichloro-2-methylbenzofuran
- 5,7-Dichloro-3,4-dimethylbenzofuran
- 2-Isopentyl-3,4-dimethylbenzofuran
Comparison: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is unique due to the combination of its substituents. The presence of both chlorine atoms and the isopentyl group distinguishes it from other benzofuran derivatives. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
92869-60-8 |
|---|---|
分子式 |
C15H18Cl2O |
分子量 |
285.2 g/mol |
IUPAC 名称 |
5,7-dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran |
InChI |
InChI=1S/C15H18Cl2O/c1-8(2)5-6-13-10(4)14-9(3)11(16)7-12(17)15(14)18-13/h7-8H,5-6H2,1-4H3 |
InChI 键 |
VXNCOOKYLVSREY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(OC2=C(C=C1Cl)Cl)CCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
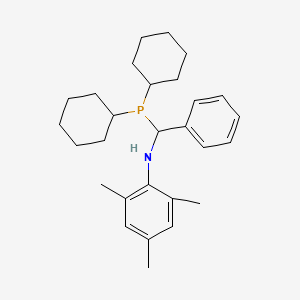
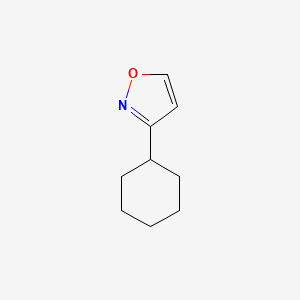

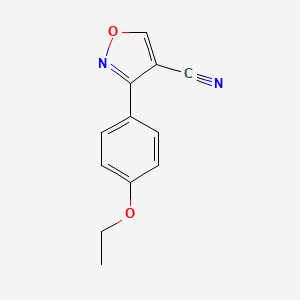
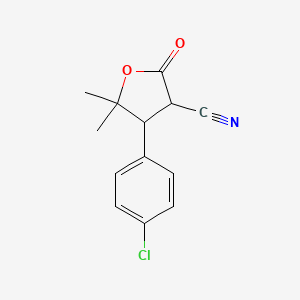
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)

